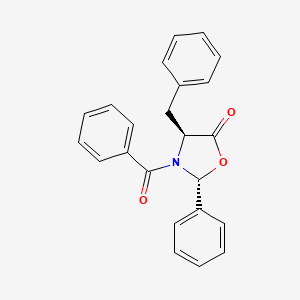
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one
説明
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a benzoyl group, a benzyl group, and a phenyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one typically involves the formation of the oxazolidinone ring followed by the introduction of the benzoyl, benzyl, and phenyl groups. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .
化学反応の分析
Types of Reactions
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxazolidinone ring or the attached aromatic groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of the products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
作用機序
The mechanism by which (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one exerts its effects is largely dependent on its interaction with molecular targets. The oxazolidinone ring can interact with various enzymes and receptors, influencing their activity. The benzoyl, benzyl, and phenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking .
類似化合物との比較
Similar Compounds
(2R,4S)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: This compound shares a similar chiral center and functional groups but differs in the presence of a trifluoroacetyl group.
(2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester: Another compound with a similar chiral configuration but different substituents.
Uniqueness
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is unique due to its specific combination of aromatic groups and the oxazolidinone ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications .
特性
IUPAC Name |
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)23(26)27-22(24)19-14-8-3-9-15-19/h1-15,20,22H,16H2/t20-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYMSGCSHJWRW-RBBKRZOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)O[C@@H](N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190072 | |
| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113806-30-7 | |
| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















